molecular formula C12H14F2N2O4 B13335632 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid

2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B13335632
M. Wt: 288.25 g/mol
InChI Key: IVXROWGLWFJUNT-UHFFFAOYSA-N
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Description

2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that features a difluoromethyl group, an ethoxycarbonyl group, and a cyclopenta[c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable heterocyclic precursor via a radical process. This method is advantageous due to its ability to introduce the difluoromethyl group efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the ethoxycarbonyl group may influence its solubility and bioavailability. The cyclopenta[c]pyrazole ring provides a rigid framework that can interact with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Trifluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(5-(Methyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C12H14F2N2O4

Molecular Weight

288.25 g/mol

IUPAC Name

2-[5-(difluoromethyl)-3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetic acid

InChI

InChI=1S/C12H14F2N2O4/c1-2-20-12(19)10-7-3-6(11(13)14)4-8(7)16(15-10)5-9(17)18/h6,11H,2-5H2,1H3,(H,17,18)

InChI Key

IVXROWGLWFJUNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CC(C2)C(F)F)CC(=O)O

Origin of Product

United States

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